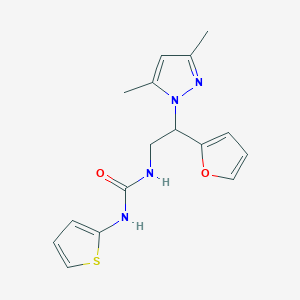![molecular formula C20H21N3OS B2896661 (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one CAS No. 300771-69-1](/img/structure/B2896661.png)
(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a thiazolidinone core with benzylidene and hydrazinylidene substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. One common method includes:
Condensation Reaction: Reacting 4-(propan-2-yl)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the corresponding hydrazone.
Cyclization: The hydrazone is then cyclized with benzyl bromide under basic conditions to yield the thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
(2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or hydrazinylidene moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
Chemistry
In chemistry, (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer studies. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for the development of new antibiotics. Additionally, its cytotoxic effects on cancer cell lines suggest potential as an anticancer agent.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been studied for its potential to reduce inflammation in various disease models, making it a candidate for the development of new anti-inflammatory drugs.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the synthesis of a wide range of products with diverse applications.
作用機序
The mechanism of action of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Thiazolidin-4-one: A basic thiazolidinone structure without the benzylidene and hydrazinylidene substituents.
(2E)-5-benzylidene-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one: A similar compound with a different substitution pattern.
(2E)-5-benzyl-2-{(2E)-[4-(methyl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one: A compound with a methyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of (2E)-5-benzyl-2-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of both benzylidene and hydrazinylidene groups enhances its potential as a multifunctional agent in various applications.
特性
IUPAC Name |
(2E)-5-benzyl-2-[(E)-(4-propan-2-ylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14(2)17-10-8-16(9-11-17)13-21-23-20-22-19(24)18(25-20)12-15-6-4-3-5-7-15/h3-11,13-14,18H,12H2,1-2H3,(H,22,23,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGRQACXVCDGLO-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
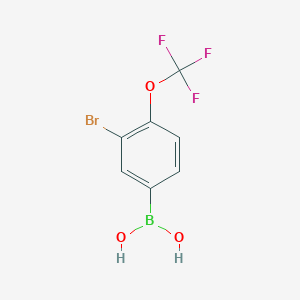
![5-[(4-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896581.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2896582.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[6-(dimethylamino)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2896584.png)
![ethyl 3-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2896586.png)
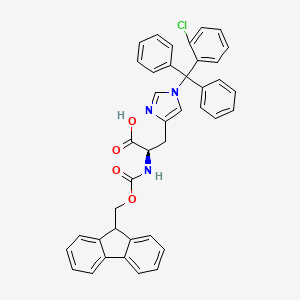
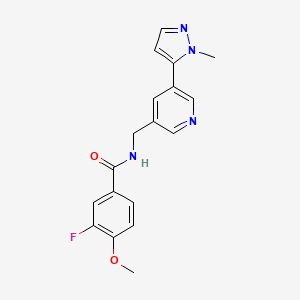
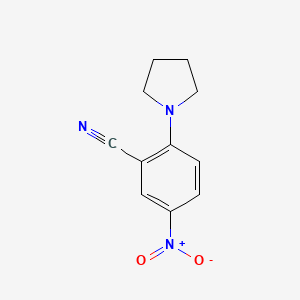
![Lithium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2896593.png)
![1-(2,3-Dimethoxyphenyl)-3-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2896596.png)
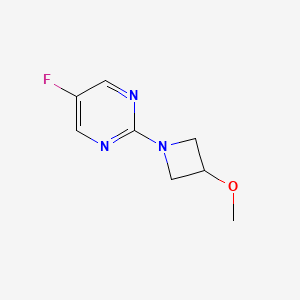
![3-(4-(methylthio)phenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896599.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole](/img/structure/B2896600.png)
